molecular formula C12H13N3 B567720 1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1368465-84-2

1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B567720
CAS No.: 1368465-84-2
M. Wt: 199.257
InChI Key: BOHCWBBJHYXQJQ-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS: 1368465-84-2) is a benzodiazole derivative featuring a fused benzene ring with two nitrogen atoms at positions 1 and 2. The compound is substituted with an isopropyl group at position 1, a methyl group at position 2, and a nitrile (-CN) group at position 5 of the aromatic system. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methyl-1-propan-2-ylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8(2)15-9(3)14-11-6-10(7-13)4-5-12(11)15/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHCWBBJHYXQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734846
Record name 2-Methyl-1-(propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368465-84-2
Record name 2-Methyl-1-(propan-2-yl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of benzodiazole/benzimidazole derivatives. Key structural analogues include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile 1-isopropyl, 2-methyl, 5-CN C₁₂H₁₄N₄ ~214.27* Nitrile
1,2-Dimethyl-1H-benzimidazole-5-carbonitrile 1-methyl, 2-methyl, 5-CN C₁₀H₉N₃ 171.20 Nitrile
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-carbonitrile 1-methyl, 2-SH, 5-CN C₉H₇N₃S 189.24 Thiol, Nitrile
Methyl 1-isopropyl-2-methyl-1,3-benzodiazole-5-carboxylate 1-isopropyl, 2-methyl, 5-COOCH₃ C₁₃H₁₆N₂O₂ 232.28 Ester

*Calculated based on substituents.

  • Isopropyl vs. Methyl: The bulkier isopropyl group increases steric hindrance and lipophilicity compared to methyl, affecting binding affinity and pharmacokinetics. Ester (-COOCH₃): The carboxylate ester in reduces polarity compared to nitrile, favoring passive diffusion across membranes .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The isopropyl and methyl groups increase molecular weight (~214.27) compared to simpler analogues (e.g., 171.20 for 1,2-dimethyl derivative). This elevates logP values, enhancing lipid solubility.
  • Thermal Stability : Derivatives with nitrile groups (e.g., ) typically exhibit higher melting points due to dipole interactions, whereas esters () may have lower thermal stability .

Biological Activity

1-Isopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS Number: 1368465-84-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the benzodiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₂H₁₃N₃
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 1368465-84-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AHeLa0.07Induces apoptosis via caspase activation
Compound BA5490.054Inhibits tubulin polymerization
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research indicates that benzodiazole derivatives can exhibit activity against Gram-positive and Gram-negative bacteria. A study focusing on similar compounds demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical pathogens in healthcare settings.

Study on Anticancer Properties

A comprehensive study evaluated the effects of various benzodiazole derivatives on human cancer cell lines, including prostate (DU-145), cervix (HeLa), and lung adenocarcinoma (A549). It was found that compounds with specific substitutions on the benzodiazole ring exhibited enhanced cytotoxicity. The study concluded that structural modifications play a crucial role in the biological activity of these compounds.

Study on Antimicrobial Effects

Another research effort investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated promising activity comparable to established antibiotics, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA synthesis : Similar compounds have shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Induction of apoptosis : Activation of apoptotic pathways has been observed in related benzodiazole derivatives.

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